molecular formula C28H24N2O5 B11655692 Dimethyl 5-({[2-(4-ethylphenyl)quinolin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate

Dimethyl 5-({[2-(4-ethylphenyl)quinolin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate

Cat. No.: B11655692
M. Wt: 468.5 g/mol
InChI Key: TWIGOKQIXDTRHF-UHFFFAOYSA-N
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Description

1,3-DIMETHYL 5-[2-(4-ETHYLPHENYL)QUINOLINE-4-AMIDO]BENZENE-1,3-DICARBOXYLATE: is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-DIMETHYL 5-[2-(4-ETHYLPHENYL)QUINOLINE-4-AMIDO]BENZENE-1,3-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the formation of the quinoline ring through conventional named reactions such as the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These reactions often require specific catalysts, solvents, and reaction conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,3-DIMETHYL 5-[2-(4-ETHYLPHENYL)QUINOLINE-4-AMIDO]BENZENE-1,3-DICARBOXYLATE can undergo various chemical reactions including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens, nucleophiles, and electrophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

1,3-DIMETHYL 5-[2-(4-ETHYLPHENYL)QUINOLINE-4-AMIDO]BENZENE-1,3-DICARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL 5-[2-(4-ETHYLPHENYL)QUINOLINE-4-AMIDO]BENZENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The quinoline core can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit the activity of certain enzymes or modulate receptor signaling pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1,3-DIMETHYL 5-[2-(4-ETHYLPHENYL)QUINOLINE-4-AMIDO]BENZENE-1,3-DICARBOXYLATE is unique due to its specific substitution pattern and the presence of both quinoline and benzene dicarboxylate moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C28H24N2O5

Molecular Weight

468.5 g/mol

IUPAC Name

dimethyl 5-[[2-(4-ethylphenyl)quinoline-4-carbonyl]amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C28H24N2O5/c1-4-17-9-11-18(12-10-17)25-16-23(22-7-5-6-8-24(22)30-25)26(31)29-21-14-19(27(32)34-2)13-20(15-21)28(33)35-3/h5-16H,4H2,1-3H3,(H,29,31)

InChI Key

TWIGOKQIXDTRHF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC(=C4)C(=O)OC)C(=O)OC

Origin of Product

United States

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